[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
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Overview
Description
The compound [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide is a complex organic molecule. It is known for its applications in the field of medicine, particularly as a neuromuscular blocking agent. This compound is structurally related to vecuronium bromide, a well-known muscle relaxant used in anesthesia.
Preparation Methods
The synthesis of [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide involves multiple stepsIndustrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidin-1-ium groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide is widely used in scientific research due to its neuromuscular blocking properties. It is used in:
Chemistry: As a model compound for studying complex organic reactions.
Biology: To study the effects of neuromuscular blocking agents on muscle tissues.
Medicine: As a muscle relaxant during surgical procedures.
Industry: In the production of pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects by acting as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to its receptors, thereby inhibiting muscle contraction and causing muscle relaxation. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to the inhibition of synaptic transmission at the neuromuscular junction .
Comparison with Similar Compounds
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide is similar to other neuromuscular blocking agents such as:
Vecuronium Bromide: A widely used muscle relaxant in anesthesia.
Rocuronium Bromide: Known for its rapid onset and intermediate duration of action.
Pancuronium Bromide: Another neuromuscular blocker with a longer duration of action. The uniqueness of this compound lies in its specific structural modifications that enhance its binding affinity and selectivity for nicotinic acetylcholine receptors .
Properties
Molecular Formula |
C35H60Br2N2O4 |
---|---|
Molecular Weight |
732.7 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide |
InChI |
InChI=1S/C35H60N2O4.2BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;/h26-33H,7-23H2,1-6H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33?,34-,35-;;/m0../s1 |
InChI Key |
NPIJXCQZLFKBMV-JNGDLLDGSA-L |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H](C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Origin of Product |
United States |
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